

4-Chloro-3-fluoro-5-nitropyridine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chloro-3-fluoro-5-nitropyridine

Cat. No.: B11793700

[Get Quote](#)

An In-Depth Technical Guide to the Predicted Spectral Characteristics of **4-Chloro-3-fluoro-5-nitropyridine**

Abstract

4-Chloro-3-fluoro-5-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its effective use in synthesis and drug development. This technical guide provides a comprehensive, in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for this molecule. As publicly available experimental data is limited, this document serves as a predictive framework, grounded in established spectroscopic principles and data from analogous structures. We will explore the causal relationships between the molecular structure and its spectral output, detail self-validating experimental protocols for data acquisition, and present the information with clarity for researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative

The precise arrangement of chloro, fluoro, and nitro substituents on the pyridine ring endows **4-Chloro-3-fluoro-5-nitropyridine** with a unique electronic profile, making it a valuable synthon. The electron-deficient nature of the pyridine ring is further intensified by the strong electron-withdrawing properties of the nitro and halogen groups, activating the molecule for specific nucleophilic aromatic substitution reactions. Understanding its spectral fingerprint is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the unambiguous confirmation of its structure. This guide synthesizes foundational spectroscopic theory with practical, field-proven insights to construct a reliable predictive model of its ^1H NMR, ^{13}C NMR, ^{19}F NMR, IR, and MS spectra.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is anticipated to be simple yet highly informative, defined by the two remaining protons on the pyridine ring. The electronic environment created by the substituents is the primary determinant of their chemical shifts and coupling patterns.

Causality Behind Predicted Chemical Shifts & Coupling

- **Electronic Environment:** The pyridine nitrogen, the nitro group, and the halogens are all electron-withdrawing, which significantly deshields the ring protons, shifting them downfield compared to benzene (7.34 ppm). The protons at positions 2 and 6 are adjacent to the electronegative nitrogen and will be the most downfield.
- **Predicted Signals:**
 - **H-2:** This proton is ortho to the ring nitrogen and meta to the nitro group. It is expected to be the most deshielded proton.
 - **H-6:** This proton is also ortho to the ring nitrogen but is meta to the chloro and fluoro groups. Its chemical shift will be significantly downfield.
- **Spin-Spin Coupling:** The two protons (H-2 and H-6) are too far apart to exhibit significant proton-proton coupling. However, the fluorine at position 3 will couple to the adjacent protons. We predict:
 - H-2 will appear as a doublet due to coupling with the fluorine at C-3 (^3JHF).

- H-6 will likely appear as a singlet or a very finely split multiplet, as its coupling to F-3 would be a long-range $^4J_{HF}$, which is often small.

Table 1: Predicted 1H NMR Parameters

Proton Position	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (Hz)
H-2	8.8 - 9.2	Doublet (d)	$^3J_{HF} \approx 2-4$ Hz
H-6	8.6 - 9.0	Singlet (s) or narrow d	$^4J_{HF} \approx 0-1$ Hz

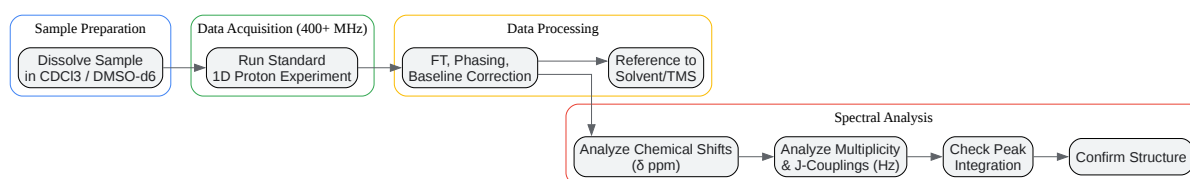
Protocol for 1H NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. This workflow is designed to confirm the structure and purity of the sample.

- Sample Preparation: Dissolve ~5-10 mg of **4-Chloro-3-fluoro-5-nitropyridine** in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$). The choice of solvent can slightly alter chemical shifts.
- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
 - Spectral Width: Set to cover the aromatic region, typically 0-12 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay (D1): 5 seconds to ensure full relaxation for accurate integration, which is crucial for purity assessment.[\[1\]](#)
 - Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

- Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for ^1H NMR Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for ^1H NMR acquisition and analysis.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will reveal the five distinct carbon environments of the pyridine ring. The chemical shifts are heavily influenced by the directly attached substituents, and carbon-fluorine couplings provide definitive structural information.

Causality Behind Predicted Chemical Shifts & Coupling

- Substituent Effects:
 - C-F Bond: The carbon directly bonded to fluorine (C-3) will show a large downfield shift and a very large one-bond coupling constant (^1JCF).
 - C-Cl Bond: The carbon bonded to chlorine (C-4) will also be shifted downfield.

- C-NO₂ Bond: The carbon attached to the nitro group (C-5) is expected to be significantly deshielded.
- Ring Carbons: The chemical shifts of C-2 and C-6 are influenced by their proximity to the ring nitrogen.
- Carbon-Fluorine Coupling: One of the most powerful features in the ¹³C NMR spectrum of a fluorinated compound is the presence of C-F coupling constants, which can be observed over multiple bonds.^[2]
 - ¹JCF (for C-3) is typically large, around 200-250 Hz.
 - ²JCF (for C-2 and C-4) will be smaller, around 20-30 Hz.
 - ³JCF (for C-5 and C-6) will be even smaller, around 2-10 Hz.

Table 2: Predicted ¹³C NMR Parameters

Carbon Position	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity (due to C-F coupling)	Predicted Coupling Constant (Hz)
C-2	150 - 155	Doublet (d)	² JCF ≈ 20-30 Hz
C-3	155 - 160	Doublet (d)	¹ JCF ≈ 220-250 Hz
C-4	135 - 140	Doublet (d)	² JCF ≈ 20-30 Hz
C-5	145 - 150	Doublet (d)	³ JCF ≈ 2-10 Hz
C-6	148 - 153	Doublet (d)	³ JCF ≈ 2-10 Hz

Protocol for ¹³C NMR Data Acquisition

- Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be needed due to the lower natural abundance of ¹³C.
- Instrument Setup: Use a broadband probe on a 400+ MHz spectrometer.
- Acquisition Parameters:

- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
- Spectral Width: 0-200 ppm is typically sufficient.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (D1): 2 seconds.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
- Data Processing: Standard Fourier transform, phasing, and baseline correction. Reference to the deuterated solvent signal.

Workflow for ^{13}C NMR Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for ^{13}C NMR acquisition and analysis.

Predicted ^{19}F NMR Spectral Data

^{19}F NMR is a highly sensitive technique that provides a direct window into the fluorine's environment. With 100% natural abundance, spectra are typically clean and quick to acquire.[3]

Causality Behind Predicted Chemical Shift & Coupling

- Chemical Shift: The ^{19}F chemical shift is highly sensitive to the electronic environment.[4] For an aromatic fluoride, the shift is influenced by resonance and inductive effects. In this electron-poor pyridine system, a chemical shift in the range of -110 to -140 ppm (relative to CFCl_3) is expected.

- Coupling: The fluorine at C-3 will couple primarily with the proton at C-2. This will split the single fluorine resonance into a doublet. Long-range coupling to H-6 may cause slight broadening or a finer splitting of the doublet peaks.

Table 3: Predicted ^{19}F NMR Parameters

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (Hz)
F-3	-110 to -140	Doublet (d)	$^3\text{J}_{\text{FH}} \approx 2\text{-}4\text{ Hz}$

Protocol for ^{19}F NMR Data Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument Setup: Requires a spectrometer with a probe capable of observing fluorine.
- Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence, often with proton decoupling to simplify the spectrum if desired (though the coupled spectrum is more informative here).
 - Spectral Width: A wide spectral range should be set initially (e.g., +50 to -250 ppm) to ensure the peak is captured.^[3]
 - Number of Scans: Typically low (16-32) due to the high sensitivity of the ^{19}F nucleus.
- Data Processing: Standard processing, referenced to an external standard like CFCl_3 .

Predicted Infrared (IR) Spectral Data

The IR spectrum will be dominated by strong absorptions from the nitro group and vibrations characteristic of the substituted aromatic ring.

Causality Behind Predicted Vibrational Frequencies

- Nitro (NO_2) Group: This group produces two of the most intense and easily identifiable peaks in an IR spectrum due to the large change in dipole moment during vibration.^[5]

- Asymmetric Stretch: A very strong band is expected between 1520-1560 cm^{-1} .
- Symmetric Stretch: A strong band is expected between 1340-1370 cm^{-1} . The presence of this pair of strong bands is highly diagnostic for a nitro group.[6][7]
- Aromatic Ring: C=C and C=N stretching vibrations within the pyridine ring will appear in the 1400-1600 cm^{-1} region.
- C-Halogen Bonds:
 - C-F Stretch: A strong band is expected in the 1200-1300 cm^{-1} region.
 - C-Cl Stretch: A band is expected in the 700-850 cm^{-1} region.

Table 4: Predicted IR Absorption Frequencies

Functional Group	Vibration Mode	Predicted Frequency (cm^{-1})	Expected Intensity
Aromatic C-H	Stretch	> 3000	Medium-Weak
Nitro (NO_2)	Asymmetric Stretch	1520 - 1560	Very Strong
Aromatic C=C/C=N	Ring Stretch	1400 - 1600	Medium-Strong
Nitro (NO_2)	Symmetric Stretch	1340 - 1370	Strong
C-F	Stretch	1200 - 1300	Strong
C-Cl	Stretch	700 - 850	Medium

Protocol for IR Data Acquisition

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.
 - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

- Data Acquisition:
 - Acquire a background spectrum of the empty accessory (air or the clean ATR crystal).
 - Acquire the sample spectrum.
 - Typically, 16-32 scans are co-added and averaged.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Causality Behind Predicted Fragmentation

Under Electron Ionization (EI), the molecule will be ionized to form a molecular ion (M^{+}), which then fragments in predictable ways. The electron-deficient, substituted pyridine ring is prone to specific bond cleavages.

- Molecular Ion (M^{+}): The molecular weight is 176.53 g/mol . Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl} \approx 75\%$, $^{37}\text{Cl} \approx 25\%$), the molecular ion will appear as a characteristic pair of peaks: M^{+} at m/z 176 and $M+2$ at m/z 178, with a relative intensity ratio of approximately 3:1.
- Key Fragmentation Pathways:
 - Loss of NO_2 : A common fragmentation for nitroaromatics is the loss of the nitro group ($\bullet\text{NO}_2$, 46 Da), leading to a fragment at m/z 130/132.
 - Loss of Cl: Cleavage of the C-Cl bond (loss of $\bullet\text{Cl}$, 35/37 Da) would yield a fragment at m/z 141.
 - Ring Cleavage: Subsequent fragmentation of the pyridine ring can occur, though initial losses of the labile substituents are typically dominant.[8]

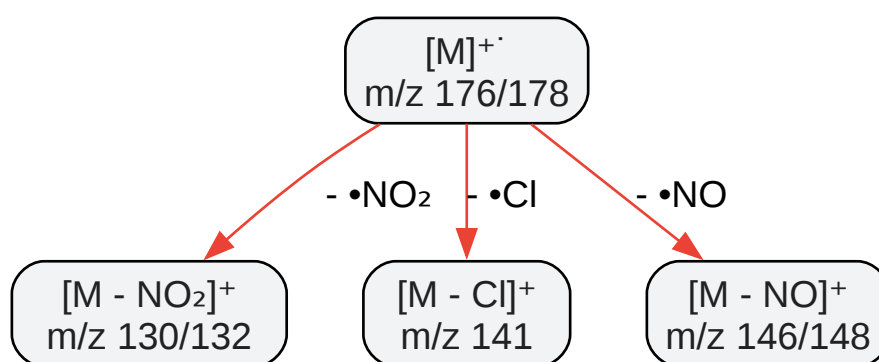
Table 5: Predicted Key Mass Fragments (EI-MS)

m/z (for ³⁵ Cl)	m/z (for ³⁷ Cl)	Identity of Fragment
176	178	[M] ⁺ (Molecular Ion)
130	132	[M - NO ₂] ⁺
141	-	[M - Cl] ⁺
146	148	[M - NO] ⁺

Protocol for GC-MS (EI) Data Acquisition

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
- Gas Chromatography (GC) Method:
 - Column: A standard non-polar column (e.g., DB-5ms).
 - Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution.
- Mass Spectrometry (MS) Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.^[9]
 - Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and key fragments.

Predicted Fragmentation Pathway



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a robust, theory-backed prediction of the complete spectral dataset for **4-Chloro-3-fluoro-5-nitropyridine**. The combination of ^1H , ^{13}C , and ^{19}F NMR offers unambiguous confirmation of the carbon skeleton and substituent positions through chemical shifts and spin-spin couplings. The characteristic strong IR absorptions of the nitro group serve as a rapid diagnostic check, while mass spectrometry confirms the molecular weight and reveals a predictable fragmentation fingerprint defined by the loss of the nitro and chloro substituents. Researchers synthesizing or utilizing this compound can use this in-depth guide as a reliable benchmark for verifying their experimental results, ensuring the integrity of their scientific endeavors.

References

- PubChem. (n.d.). 4-Chloro-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Defense Technical Information Center. (1984). ^1H and ^{13}C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [\[Link\]](#)
- University of Ottawa. (n.d.). ^{19}F Fluorine NMR. Retrieved from [\[Link\]](#)
- Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved from [\[Link\]](#)
- Wiley. (n.d.). 2-CHLORO-3-FLUORO-5-iodo-4-methylpyridine. SpectraBase. Retrieved from [\[Link\]](#)
- ACS Publications. (1996). ^{13}C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Retrieved from [\[Link\]](#)
- AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [\[Link\]](#)

- ACS Publications. (1996). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. *Journal of Chemical Information and Computer Sciences*. Retrieved from [\[Link\]](#)
- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [\[Link\]](#)
- Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 4-Chloro-3-fluoropyridine. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. *Canadian Journal of Chemistry*. Retrieved from [\[Link\]](#)
- ChemRxiv. (2022). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [\[Link\]](#)
- Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- PubMed. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. *Journal of Mass Spectrometry*. Retrieved from [\[Link\]](#)
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 19Flourine NMR \[chem.ch.huji.ac.il\]](http://chem.ch.huji.ac.il)
- [2. acdlabs.com \[acdlabs.com\]](http://acdlabs.com)
- [3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [4. alfa-chemistry.com \[alfa-chemistry.com\]](http://alfa-chemistry.com)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](http://pdf.benchchem.com)
- [6. spectroscopyonline.com \[spectroscopyonline.com\]](http://spectroscopyonline.com)
- [7. Infrared Spectroscopy \[www2.chemistry.msu.edu\]](http://www2.chemistry.msu.edu)
- [8. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [9. pdf.benchchem.com \[pdf.benchchem.com\]](http://pdf.benchchem.com)
- To cite this document: BenchChem. [4-Chloro-3-fluoro-5-nitropyridine spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11793700/docs#4-chloro-3-fluoro-5-nitropyridine-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b11793700/docs#4-chloro-3-fluoro-5-nitropyridine-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)